molecular formula C7H11NO2S2 B3592047 Methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate

Methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate

Cat. No.: B3592047
M. Wt: 205.3 g/mol
InChI Key: CQDPLSSLEUMMJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate typically involves the reaction of 2-mercaptoacetic acid with 2-bromo-1-methylpropanoate under basic conditions. The reaction proceeds through the formation of a thiazoline intermediate, which is then oxidized to the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

Methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.

    Biology: The compound has potential antimicrobial and antifungal properties, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the production of dyes, biocides, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites in proteins and DNA contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole ring with a methyl ester group makes it a versatile intermediate for further chemical modifications and applications .

Properties

IUPAC Name

methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2S2/c1-5(6(9)10-2)12-7-8-3-4-11-7/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDPLSSLEUMMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=NCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate
Reactant of Route 5
Methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.